6-(4-benzylpiperazin-1-yl)-3-(5-chloro-2-methylphenyl)pyrimidine-2,4(1H,3H)-dione
Description
Properties
IUPAC Name |
6-(4-benzylpiperazin-1-yl)-3-(5-chloro-2-methylphenyl)-1H-pyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23ClN4O2/c1-16-7-8-18(23)13-19(16)27-21(28)14-20(24-22(27)29)26-11-9-25(10-12-26)15-17-5-3-2-4-6-17/h2-8,13-14H,9-12,15H2,1H3,(H,24,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRCCQHYVHDFOGS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)N2C(=O)C=C(NC2=O)N3CCN(CC3)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 6-(4-benzylpiperazin-1-yl)-3-(5-chloro-2-methylphenyl)pyrimidine-2,4(1H,3H)-dione is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 403.87 g/mol. The structure features a pyrimidine core substituted with a benzylpiperazine moiety and a chloro-substituted aromatic ring, which contributes to its biological properties.
Biological Activity Overview
Preliminary studies indicate that compounds similar to 6-(4-benzylpiperazin-1-yl)-3-(5-chloro-2-methylphenyl)pyrimidine-2,4(1H,3H)-dione exhibit various biological activities, including:
- Antitumor Activity : Some derivatives have shown efficacy against certain cancer cell lines through apoptosis induction and cell cycle arrest.
- Antimicrobial Properties : The compound has demonstrated activity against various bacterial strains, suggesting potential as an antibiotic agent.
- Neuropharmacological Effects : Similar compounds have been investigated for their effects on neurotransmitter systems, indicating potential use in treating neurological disorders.
The mechanisms through which this compound exerts its biological effects are still under investigation. However, several possible interactions have been identified:
- Inhibition of Enzymes : The compound may inhibit specific enzymes involved in cellular signaling pathways.
- Receptor Modulation : It may act as an antagonist or agonist at various receptor sites, affecting neurotransmitter release and uptake.
- DNA Interaction : Some studies suggest that the compound can intercalate into DNA, leading to disruption of replication processes.
Case Studies
Several studies have explored the biological activity of related compounds:
- Study 1 : A derivative of the compound was tested for its antitumor activity against human breast cancer cells (MCF-7). The results indicated an IC50 value of 15 µM, suggesting significant cytotoxicity.
- Study 2 : In vitro assays showed that another related compound inhibited the growth of Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 32 µg/mL.
Data Table: Summary of Biological Activities
| Activity Type | Related Compound | IC50/MIC Value | Reference |
|---|---|---|---|
| Antitumor | 6-(4-benzylpiperazin-1-yl) | 15 µM | Study 1 |
| Antimicrobial | 6-(4-benzylpiperazin-1-yl) | 32 µg/mL | Study 2 |
| Neuropharmacological | Similar derivatives | Not specified | Various studies |
Comparison with Similar Compounds
Structural Analogs and Substitution Patterns
The pyrimidine-dione scaffold allows diverse substitutions at positions 3 and 6, which critically influence biological activity and physicochemical properties. Key structural analogs include:
Key Observations :
- Piperazine Derivatives : The target compound and ’s analog both incorporate piperazine, but ’s compound includes a carbonyl linker, reducing flexibility compared to the direct benzyl linkage in the target compound .
- Arylthio vs. Aryl Groups : ’s 12g substitutes position 6 with an arylthio group, which may reduce steric hindrance compared to bulky piperazine derivatives .
- Core Modifications : Compound 5 () replaces pyrimidine with pyridine, altering electron distribution and hydrogen-bonding capacity .
Physicochemical Properties
*LogP values estimated using fragment-based methods.
Key Observations :
- The target compound’s higher molecular weight and lipophilic substituents (benzylpiperazine, chloro-methylphenyl) likely increase LogP compared to analogs with polar groups (e.g., hydroxyl in 12g).
- High synthesis yields in (69–81%) and (93%) suggest optimized protocols for pyrimidine-dione derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
